molecular formula C20H18Cl2O7 B1226909 8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester

8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester

Cat. No. B1226909
M. Wt: 441.3 g/mol
InChI Key: PDTLWAZKMKQSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester is a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis Techniques : Research demonstrates methods for synthesizing related complex organic compounds. For instance, the synthesis of similar compounds involves the bromination and subsequent ether cleavage, leading to the formation of oxo derivatives and their transformations (Rogano et al., 2011).

  • Chemical Interconversions : Studies show that the chemical structures of related compounds can be interconverted. For example, norditerpene peroxides from marine sponges have been esterified and studied for their structural configurations (D'Ambrosio et al., 1998).

Electrosynthesis

  • Electrochemical Studies : The electrochemical reduction of related compounds, such as hypostictic acid, has been explored. This research provides insights into the behavior of these compounds under electrochemical conditions and their subsequent transformation into new compounds (Carvalho et al., 2004).

Medicinal Chemistry

  • Intermediate Compound Synthesis : These compounds are utilized in the synthesis of intermediate compounds for various applications, including pharmaceuticals. For example, the synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone, an important intermediate in ubiquinones synthesis, employs similar compounds (Minami & Kijima, 1980).

  • Herbicidal Applications : Certain analogs have shown potential as herbicidal agents, indicating the broader application of these compounds in agricultural chemistry (Huang et al., 2009).

Structural Characterization

  • Molecular Structure Studies : Investigations into the structural characterization of similar compounds, such as terflavoxate, provide a deeper understanding of their molecular configurations, which is crucial in the development of new drugs (Leonardi et al., 1993).

properties

Product Name

8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester

Molecular Formula

C20H18Cl2O7

Molecular Weight

441.3 g/mol

IUPAC Name

methyl 8,10-dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate

InChI

InChI=1S/C20H18Cl2O7/c1-7-10-17(13(22)18(26-5)12(7)21)28-15-8(2)11(19(23)27-6)14(25-4)9(3)16(15)29-20(10)24/h1-6H3

InChI Key

PDTLWAZKMKQSLD-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)OC)C)OC2=O

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)OC)Cl)OC3=C(C(=C(C(=C3C)C(=O)OC)OC)C)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester

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